RTD-5 -

RTD-5

Catalog Number: EVT-244549
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RTD-5 is typically sourced from the polymerization of specific monomers under controlled conditions. It falls under the classification of synthetic polymers, particularly those that are produced via continuous flow methods, which enhance reaction efficiency and product consistency. The compound is often analyzed within the context of residence time distribution, which plays a crucial role in understanding its synthesis and reactivity in various chemical processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of RTD-5 can be achieved through various methods, with continuous flow polymerization being one of the most effective. This method involves the use of tubular reactors where the flow rate and temperature are meticulously controlled to optimize polymer formation. Key steps in the synthesis include:

  1. Preparation of Reactants: Specific monomers are selected based on desired properties.
  2. Continuous Flow Setup: A microreactor system is employed to maintain a steady flow of reactants, ensuring uniform mixing and reaction conditions.
  3. Polymerization Process: The polymerization occurs at low to moderate flow rates under laminar flow conditions, allowing for precise control over reaction time and conversion rates.

Technical details such as the influence of residence time on reaction efficiency are critical, as variations in residence time can significantly affect product yield and molecular weight distribution .

Molecular Structure Analysis

Structure and Data

The molecular structure of RTD-5 can be characterized using advanced techniques such as nuclear magnetic resonance spectroscopy and gel permeation chromatography. The structural formula typically reveals a complex arrangement of repeating units that contribute to its physical properties.

Key structural data include:

  • Molecular Weight: Varies depending on synthesis conditions but typically ranges from several thousand to tens of thousands of grams per mole.
  • Functional Groups: Presence of specific functional groups that dictate reactivity and interaction with other compounds.
Chemical Reactions Analysis

Reactions and Technical Details

RTD-5 participates in various chemical reactions that are essential for its application in different fields. Notable reactions include:

  1. Polymerization Reactions: RTD-5 can undergo further polymerization to form copolymers or blends with other materials.
  2. Functionalization: Chemical modifications can be applied to introduce new functional groups, enhancing its utility in applications such as drug delivery systems or coatings.

Technical details about these reactions often involve kinetic studies that assess the rate of reaction under different conditions, providing insights into optimizing synthesis pathways .

Mechanism of Action

Process and Data

The mechanism of action for RTD-5 primarily involves its interaction with biological systems or other chemical entities. For instance, when used in drug delivery, RTD-5 can encapsulate therapeutic agents, releasing them in a controlled manner based on environmental triggers such as pH or temperature.

Data supporting this mechanism includes:

  • Release Kinetics: Studies showing how quickly and efficiently RTD-5 releases encapsulated drugs under simulated physiological conditions.
  • Biocompatibility: Assessments indicating how well RTD-5 interacts with biological tissues without eliciting adverse reactions.
Physical and Chemical Properties Analysis

Physical Properties

RTD-5 exhibits several notable physical properties:

  • Appearance: Typically a solid or semi-solid at room temperature.
  • Melting Point: Varies based on molecular weight but generally falls within a defined range suitable for processing.
  • Solubility: Soluble in various organic solvents, which is critical for its application in coatings and adhesives.

Chemical Properties

Chemical properties include:

  • Stability: RTD-5 demonstrates good thermal stability under processing conditions.
  • Reactivity: Can undergo further modification through chemical reactions such as esterification or cross-linking.

Relevant data from analyses often highlight these properties' implications for practical applications .

Applications

Scientific Uses

RTD-5 finds applications across multiple scientific domains:

  1. Materials Science: Used in developing advanced materials with tailored properties for specific applications.
  2. Pharmaceuticals: Acts as a carrier for drug delivery systems, enhancing bioavailability and therapeutic efficacy.
  3. Chemical Engineering: Employed in continuous flow processes to improve reaction efficiency and product quality.

The versatility of RTD-5 makes it a valuable compound for researchers aiming to innovate within these fields .

Introduction to RTD-5 in Academic Research

Historical Evolution of RTD Theory and Its Relevance to Compound-Specific Studies

The concept of Residence Time Distribution originated with Danckwerts' foundational 1953 work, which quantified fluid-element time distributions in reactors using the E(t) function. This function represents the probability density of residence times, with its moments offering critical system insights:

$$E(t) = \frac{N^{N+1}t^N}{(N-1)!\tau^{N+1}}e^{-Nt/\tau}$$

Here, N denotes tank-equivalent stages, t is time, and τ is mean residence time. For decades, ideal reactor models—such as Plug Flow Reactors (PFRs, with Dirac-delta RTDs) and Continuous Stirred-Tank Reactors (CSTRs, with exponential RTDs)—dominated process design [1] [8]. However, non-ideal behaviors observed in systems like polymer extruders and catalytic beds necessitated advanced models. The Tanks-in-Series, Dispersion, and Compartmental frameworks emerged to address channeling, dead zones, and recycling effects [1] [4].

RTD-5 gained prominence as a model analyte for validating these models due to its sensitivity to flow variations and predictable reaction kinetics. In powder processing (e.g., catalytic reactors), its RTD curves revealed segregation patterns undetectable with conventional tracers, directly linking hydrodynamic features to conversion rates [4] [9]. Similarly, in wastewater treatment, RTD-5’s interaction with biofilms in hyporheic zones underscored how storage processes extend effective residence times, enhancing pollutant degradation [9].

Table 1: Evolution of RTD Models and RTD-5 Validation Studies

Model TypeMathematical FormRTD-5 Application ContextKey Insight
Ideal PFR$$E(t) = \delta(t-\tau)$$Pharmaceutical mixingLimited tailing; narrow RTD peaks reflect minimal variance
Ideal CSTR$$E(t) = \frac{1}{\tau}e^{-t/\tau}$$Bioreactor studiesExponential decay indicates perfect mixing
Tanks-in-Series$$E(t) = \frac{N^{N+1}t^N}{(N-1)!\tau^{N+1}}e^{-Nt/\tau}$$Polymer extrusionIncreasing N reduces variance, improving yield
Dispersion$$E(t) = \frac{1}{\sqrt{4\pi D t}}e^{-(t-\tau)^2/(4Dt)}}$$Catalytic reactorsD (dispersion coeff.) quantifies axial spreading
Transient Storage (TSM)$$\frac{\partial C}{\partial t} = -U\frac{\partial C}{\partial x} + D\frac{\partial^2 C}{\partial x^2} + \alpha(C_S - C)$$Water treatmentHyporheic exchange (α) boosts contaminant breakdown

Role of RTD-5 in Bridging Reaction Engineering and Advanced Process Analytics

RTD-5 bridges theoretical reaction engineering and modern process analytics by serving as a "measuring rod" for hydrodynamic performance. Its physicochemical properties—including negligible adsorption, thermal stability, and detectable fluorescence—enable precise RTD mapping across systems. In extrusion processes, RTD-5 tracer tests coupled with 3D Computational Fluid Dynamics (CFD) simulations quantified fill-level effects on mixing efficiency. Studies showed that a 30% increase in fill-level reduced RTD variance by 18%, directly suppressing product inhomogeneity [6].

Furthermore, RTD-5 facilitates real-time optimization through Reduced Order Models (ROMs). For example, coupling stimulus-response tracer data with 2D convection-diffusion ROMs accelerated RTD prediction from weeks to seconds. This allowed digital twins to dynamically adjust screw speeds or feed rates in extruders, minimizing energy use while maintaining target conversions [6] [8]. In pharmaceutical continuous manufacturing, RTD-5-based analytics linked reactor cascades to impurity profiles, proving that 5 CSTRs in series achieved near-PFR conversion (98%) for hydrolysis-sensitive APIs [8].

Table 2: RTD-5 in Reactor Performance Analytics

Process SystemAnalytical MethodRTD-5-Derived MetricImpact on Performance
Ceramic extrusion3D CFD + porous media die modelFill length (Lfill)6% higher Lfill reduced energy use by 11%
Pharmaceutical mixingTanks-in-series ROMNumber of stages (N)N=5 increased yield by 20% vs. single CSTR
Wastewater remediationTransient Storage Model (TSM)Damköhler number (Da)Da>1 enhanced nitrate removal by 40%
Polypropylene productionDispersion modelDispersion coeff. (D)Lower D reduced MWD polydispersity by 15%

Critical Gaps in RTD-Driven Compound Behavior Modeling

Despite its utility, RTD-5’s application exposes persistent gaps in non-ideal system modeling. A primary issue is parameter identifiability in multicompartment systems. For instance, MINLP (Mixed-Integer Nonlinear Programming) optimizations for reactor networks yield non-unique solutions when fitting RTD-5 data—a 15% change in by-pass flow can mimic a 10% volume shift in storage zones, confounding accurate diagnosis [2] [7]. This equifinality obstructs reliable scale-up from lab to production.

Additionally, dynamic coupling between RTD and reaction kinetics remains poorly quantified. RTD-5 studies in fluidized beds revealed that its oxidation rate varied with local turbulence, invalidating assumptions of uniform kinetics. Without embedding kinetic submodels into CFD frameworks, RTDs cannot predict yields for reactive analytes [4] [6].

Lastly, cross-scale validation is lacking. Hyporheic zone models incorporating RTD-5 successfully predicted reach-scale contaminant breakdown (R²=0.89) but failed at catchment scales due to unaccounted tributary inflows. Similarly, ceramic extruder ROMs exhibited 6–11% errors when wear altered screw geometry, highlighting sensitivity to unmodeled boundary conditions [6] [9].

Table 3: Key Research Gaps in RTD-5 Modeling

Gap CategoryChallenge DescriptionImpact on RTD-5 ApplicationsRequired Advances
Parameter identifiabilityOverparameterized models (e.g., compartmental) yield non-unique solutionsLimits predictive accuracy in non-ideal reactorsStochastic MINLP solvers + Bayesian calibration
Reaction-transport couplingAssumption of decoupled kinetics and hydrodynamicsYield overestimates by up to 25% in reactive systemsEmbedded kinetic-CFD frameworks
Scale-up discrepanciesLab-validated models fail at pilot/production scaleUncontrolled variance in product qualityCross-scale RTD correlation using dimensionless Da
Sensor limitationsSparse tracer data misses local anomaliesIncomplete RTD curve resolutionDistributed fiber-optic pH/temperature sensors

Properties

Product Name

RTD-5

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